O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate
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Overview
Description
O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorinated nitrophenyl group, a methyl group, and an ethylphosphonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate typically involves the reaction of 2-chloro-4-nitrophenol with methyl ethylphosphonothioate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The presence of the nitrophenyl group enhances its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate
- O-(2-Chloro-4-nitrophenyl) O-ethyl ethylphosphonothioate
Uniqueness
O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
2917-21-7 |
---|---|
Molecular Formula |
C9H11ClNO4PS |
Molecular Weight |
295.68 g/mol |
IUPAC Name |
(2-chloro-4-nitrophenoxy)-ethyl-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H11ClNO4PS/c1-3-16(17,14-2)15-9-5-4-7(11(12)13)6-8(9)10/h4-6H,3H2,1-2H3 |
InChI Key |
GBSHLOCYYUYGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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